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Abstract: This technical guide provides a comprehensive overview of the toxicology and safety

profile of Ametoctradin (CAS No. 865318-97-4), a triazolopyrimidine fungicide. It is intended

for researchers, scientists, and professionals involved in drug development and agricultural

science. This document summarizes key toxicological data, outlines experimental protocols for

safety assessment, and provides essential handling guidelines for laboratory personnel. The

information presented is compiled from international regulatory assessments and safety data

sheets, indicating that Ametoctradin possesses a low order of toxicity across a wide range of

endpoints.

Introduction
Ametoctradin is a fungicide belonging to the triazolopyrimidine chemical class.[1] It is primarily

used to control Oomycete pathogens, such as downy mildews and Phytophthora species, in a

variety of crops.[1][2][3] Its unique mode of action makes it an important tool in disease

management. For research personnel, understanding its toxicological profile is crucial for

ensuring safe handling and mitigating potential exposure risks in a laboratory setting. This

guide synthesizes the available data on its mechanism of action, toxicokinetics, and potential

health effects.

Mechanism of Action
Ametoctradin functions as a potent and specific inhibitor of the mitochondrial respiratory chain

in Oomycete fungi.[3][4][5][6] It targets Complex III (the cytochrome bc1 complex), binding to it

and disrupting the electron transport chain.[3][4][5][6] This inhibition effectively halts the
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production of adenosine triphosphate (ATP), depriving the fungal cells of their primary energy

source and leading to the cessation of critical life processes like zoospore formation, release,

and motility.[3][4][5][6]
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Caption: Ametoctradin inhibits Complex III of the mitochondrial electron transport chain.

Toxicokinetics: ADME Profile
Toxicokinetic studies, primarily in rats, demonstrate that Ametoctradin is rapidly but

moderately absorbed, extensively metabolized, and efficiently eliminated from the body with no

evidence of accumulation.

Absorption: Following oral administration, Ametoctradin shows limited and saturable

absorption.[6] Bioavailability is dose-dependent, calculated to be approximately 40% at a low

dose (50 mg/kg bw) and 20% at a high dose (500 mg/kg bw).[4][6] Dermal absorption is

poor, measured at less than 6.5%.

Distribution: The compound is widely distributed in tissues, with the highest concentrations

found in the liver and kidneys.[5]
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Metabolism: Ametoctradin is extensively metabolized. The primary metabolic pathway

involves the terminal oxidation of the octyl side-chain, followed by subsequent degradation

and conjugation with either taurine or glucuronic acid.[4][5]

Excretion: Elimination is rapid, with 91-110% of the administered dose recovered within 168

hours.[4][5][6] The main route of elimination is via the feces.[4][5][6]
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Caption: Primary metabolic pathway of Ametoctradin in rats.

Summary of Toxicological Data
Ametoctradin has been extensively tested and demonstrates a very low toxicity profile across

all routes of exposure and endpoints, including acute, sub-chronic, and chronic studies.[4][5][6]

Regulatory agencies have concluded that it is not genotoxic, carcinogenic, neurotoxic,

immunotoxic, or a reproductive or developmental toxicant.[4][5][7]

Quantitative Toxicological Data
The following tables summarize the key quantitative data from toxicological assessments of

Ametoctradin.

Table 1: Acute Toxicity of Ametoctradin

Endpoint Species Value Classification Reference(s)

Oral LD₅₀ Rat
>2,000 mg/kg
bw

Low Toxicity [4][8]

Dermal LD₅₀ Rat >2,000 mg/kg bw Low Toxicity [4][8]

Inhalation LC₅₀

(4-hr)
Rat >5.5 mg/L Low Toxicity [4][8]

Skin Irritation Rabbit Non-irritant - [4]

Eye Irritation Rabbit Non-irritant - [4]

| Skin Sensitization | Guinea Pig, Mouse | Not a sensitizer | - |[4] |

Table 2: Repeated-Dose Toxicity (No-Observed-Adverse-Effect Levels - NOAELs)
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Study Duration /
Type

Species NOAEL Reference(s)

18-Month
Carcinogenicity

Mouse
1099 mg/kg bw/day
(highest dose
tested)

[4]

2-Year

Carcinogenicity
Rat

~1000 mg/kg bw/day

(limit dose)
[9]

1-Year Oral Dog
848 mg/kg bw/day

(highest dose tested)

2-Generation

Reproduction
Rat

1000 mg/kg bw/day

(limit dose)

| Developmental Toxicity | Rat, Rabbit | 1000 mg/kg bw/day (limit dose) | |

Table 3: Genotoxicity Profile

Assay Type Test System Result Reference(s)

Bacterial Reverse
Mutation (Ames)

S. typhimurium, E.
coli

Negative [4]

In vitro Chromosome

Aberration
Human Lymphocytes Negative

In vitro Gene Mutation Mammalian Cells Negative

In vivo Micronucleus

Test

Mouse, Rat Bone

Marrow
Negative

| In vivo Unscheduled DNA Synthesis | Rat Liver | Negative | |

Conclusion on Genotoxicity and Carcinogenicity: A comprehensive battery of tests has shown

no evidence of genotoxicity.[4][5] Long-term studies in both mice and rats found no increase in

tumor incidence.[4][5][6] Consequently, Ametoctradin is classified as "Not likely to be

Carcinogenic to Humans".[1][2][7][10]
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Human Health Risk Assessment
Due to its exceptionally low toxicity, no significant toxic effects were observed in any study up

to the limit dose of approximately 1000 mg/kg bw/day.[4][7][10] This has led to the following

conclusions by regulatory bodies:

Acceptable Daily Intake (ADI): The Joint FAO/WHO Meeting on Pesticide Residues (JMPR)

concluded it was not necessary to establish an ADI.[4][5] Australian authorities, using a

conservative approach, established an ADI of 10 mg/kg bw/day based on a NOAEL of 1000

mg/kg bw/day and a 100-fold safety factor.[9]

Acute Reference Dose (ARfD): An ARfD was not established, as Ametoctradin is

considered unlikely to pose an acute hazard to humans from a single exposure.

Table 4: Human Health Reference Values

Value Organization
Recommended
Level

Basis Reference(s)

ADI JMPR Not necessary

Low toxicity
profile; no
adverse
effects near
limit dose.

[4][5]

ADI
APVMA

(Australia)
10 mg/kg bw/day

NOAEL of 1000

mg/kg bw/day

with a 100x

safety factor.

[9]

| ARfD | JMPR / APVMA | Not necessary | Unlikely to present an acute hazard. | |
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Caption: Derivation of the Acceptable Daily Intake (ADI) from a NOAEL.

Key Experimental Protocols
The toxicological profile of Ametoctradin was established using standardized test guidelines,

such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This in vitro assay is used to detect gene mutations.

Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent

Escherichia coli are exposed to the test substance in the presence and absence of a

metabolic activation system (S9 mix from rat liver).
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Methodology:

Strains: Use multiple tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA)

to detect different types of mutations.

Exposure: The test substance is mixed with the bacterial culture and either molten top

agar (plate incorporation method) or a liquid medium (pre-incubation method).

Metabolic Activation: Parallel tests are run with and without S9 mix to assess the

mutagenicity of both the parent compound and its metabolites.

Incubation: Plates are incubated for 48-72 hours at 37°C.

Scoring: The number of revertant colonies (colonies that have regained the ability to grow

in a histidine/tryptophan-free medium) is counted.

Evaluation: A substance is considered mutagenic if it causes a dose-related, reproducible

increase in the number of revertant colonies compared to the solvent control. For

Ametoctradin, no such increase was observed.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1667028?utm_src=pdf-body
https://www.fao.org/fileadmin/templates/agphome/documents/Pests_Pesticides/JMPR/Report12/Ametoctradin.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Bacterial
Tester Strains

Prepare S9
Metabolic Activation Mix

Dose Preparation
(Ametoctradin + Solvent)

Mix Bacteria, Ametoctradin,
and +/- S9 Mix

Plate onto Minimal
Glucose Agar Plates

Incubate at 37°C
for 48-72 hours

Count Revertant Colonies

Analyze Data:
Compare to Controls

Result:
Negative for Mutagenicity

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1667028?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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